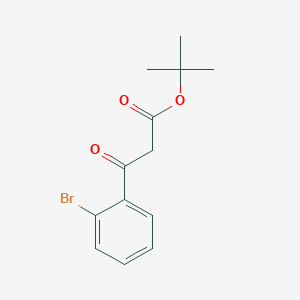

tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate

Description

tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate is a β-keto ester derivative characterized by a tert-butyl ester group and a 2-bromophenyl substituent at the β-position. β-Keto esters are versatile intermediates in organic synthesis, widely used in the preparation of heterocycles, pharmaceuticals, and ligands due to their reactivity in tautomerism and nucleophilic additions .

Properties

Molecular Formula |

C13H15BrO3 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

tert-butyl 3-(2-bromophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C13H15BrO3/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3 |

InChI Key |

JLGLQCDSGNPDRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromophenyl)-3-oxopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of brominated organic molecules.

Medicine: this compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Bromine’s electronegativity increases the electrophilicity of the β-keto carbonyl, enhancing reactivity in Claisen condensations compared to methoxy or phenyl analogs .

- Tautomerism: Compounds with strong electron-withdrawing groups (e.g., nitro in tert-butyl 3-(4-nitrophenyl)-3-oxopropanoate) exhibit significant enol content, whereas the 2-bromophenyl analog likely favors the keto form due to moderate electron withdrawal .

Biological Activity

Tert-butyl 3-(2-bromophenyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound this compound features a tert-butyl ester group attached to a propanoate backbone, with a bromophenyl substituent that may influence its biological activity. The presence of the bromine atom is significant, as halogenated compounds often exhibit enhanced biological properties.

Biological Activity Overview

Research indicates that this compound has been investigated for several key biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Anticancer Potential : The compound has been explored for its anticancer effects, showing promise in inhibiting cell proliferation in various cancer cell lines. Specific studies have demonstrated its ability to induce apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or survival pathways, leading to reduced cell viability .

- Modulation of Signaling Pathways : It is hypothesized that the compound affects signaling pathways related to apoptosis and cell cycle regulation. This modulation could enhance the sensitivity of cancer cells to other therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Studies : A study evaluated the compound's effects on various cancer cell lines, reporting an IC50 value (the concentration required to inhibit cell growth by 50%) indicating potent activity against specific types of cancer cells. The study also noted minimal toxicity to normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against a range of bacterial strains. The results indicated significant inhibition zones in cultures treated with the compound, supporting its potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.